molecular formula C30H28FeO4P2 B6319525 MFCD09971740 CAS No. 756824-22-3

MFCD09971740

Cat. No.: B6319525
CAS No.: 756824-22-3
M. Wt: 570.3 g/mol
InChI Key: LBQFGHNIRDZESS-UHFFFAOYSA-N
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Description

The compound 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene (MFCD09971740) is a highly efficient chiral ligand with a ferrocene backbone. It is known for its unique structure and properties, making it a valuable compound in various fields of scientific research and industrial applications. The molecular formula of this compound is C30H28FeO4P2 , and it has a molecular weight of 570.33 g/mol .

Mechanism of Action

Target of Action

The primary target of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3, also known as MFCD09971740, are Palladium-promoted catalytic transformations . These transformations play a crucial role in various chemical reactions, particularly in the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Mode of Action

This compound interacts with its targets by acting as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3 forms a complex with Palladium, promoting catalytic transformations .

Biochemical Pathways

The compound affects several biochemical pathways, including:

Pharmacokinetics

As a ligand in palladium-promoted catalytic transformations, it is expected to have a significant impact on the bioavailability of the resulting compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon and carbon–nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene involves the reaction of ferrocene with bis(5-methyl-2-furanyl)phosphine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium chloride. The process involves heating the reaction mixture to a temperature of around 80°C for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene lies in its specific structure, which imparts distinct properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

756824-22-3

Molecular Formula

C30H28FeO4P2

Molecular Weight

570.3 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl-bis(5-methylfuran-2-yl)phosphane;iron(2+)

InChI

InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3;/q2*-1;+2

InChI Key

LBQFGHNIRDZESS-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe]

Canonical SMILES

CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.[Fe+2]

Origin of Product

United States

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